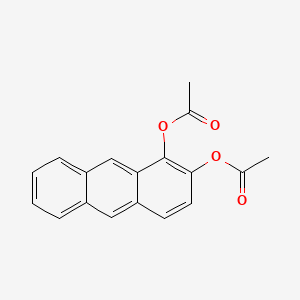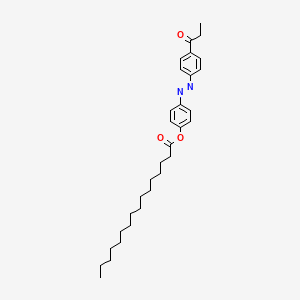
4-Propionyl-4'-n-hexadecanoyloxyazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propionyl-4’-n-hexadecanoyloxyazobenzene is an organic compound with the molecular formula C31H44N2O3 and a molecular weight of 492.6927 . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aromatic rings. Azobenzenes are known for their photoisomerization properties, making them useful in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 4-Propionyl-4’-n-hexadecanoyloxyazobenzene typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.
Acylation: The azobenzene core undergoes acylation with propionyl chloride and hexadecanoyl chloride to introduce the propionyl and hexadecanoyloxy groups, respectively.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Propionyl-4’-n-hexadecanoyloxyazobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents like sodium dithionite, resulting in the formation of hydrazo compounds.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Reducing agents: Sodium dithionite (Na2S2O4), hydrogen gas (H2) with a palladium catalyst
- Substitution reagents: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Propionyl-4’-n-hexadecanoyloxyazobenzene has several scientific research applications, including:
Chemistry: Used as a photoresponsive material in the study of photoisomerization and photochemical reactions.
Biology: Employed in the development of light-controlled biomolecules and molecular switches.
Medicine: Investigated for potential use in drug delivery systems where light-triggered release of therapeutic agents is desired.
Industry: Utilized in the production of photoresponsive polymers and materials for optical data storage.
Mécanisme D'action
The mechanism of action of 4-Propionyl-4’-n-hexadecanoyloxyazobenzene primarily involves its photoisomerization properties. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization can induce changes in the molecular structure and properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Propionyl-4’-n-hexadecanoyloxyazobenzene can be compared with other azobenzene derivatives, such as:
4-Propionyl-4’-n-octadecanoyloxyazobenzene: Similar structure but with an octadecanoyloxy group instead of a hexadecanoyloxy group.
4-Propionyl-4’-n-hexanoyloxyazobenzene: Contains a shorter hexanoyloxy group compared to the hexadecanoyloxy group.
The uniqueness of 4-Propionyl-4’-n-hexadecanoyloxyazobenzene lies in its specific combination of functional groups, which can influence its photoisomerization behavior and other chemical properties.
Propriétés
Numéro CAS |
76204-56-3 |
|---|---|
Formule moléculaire |
C31H44N2O3 |
Poids moléculaire |
492.7 g/mol |
Nom IUPAC |
[4-[(4-propanoylphenyl)diazenyl]phenyl] hexadecanoate |
InChI |
InChI=1S/C31H44N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-31(35)36-29-24-22-28(23-25-29)33-32-27-20-18-26(19-21-27)30(34)4-2/h18-25H,3-17H2,1-2H3 |
Clé InChI |
ZEDTZWNGRUOMLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)

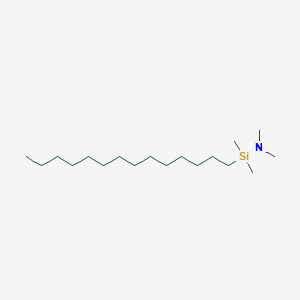
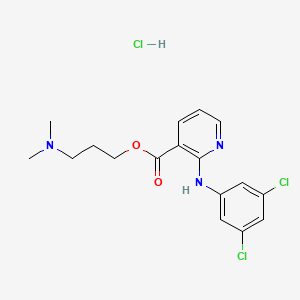
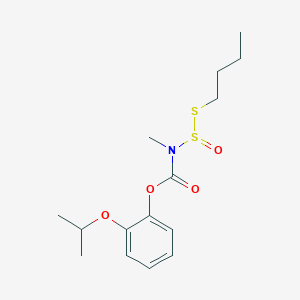
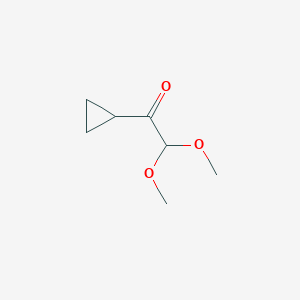
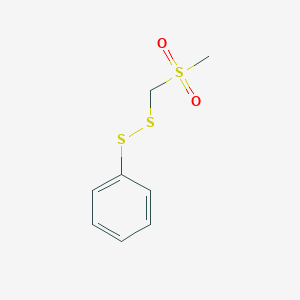
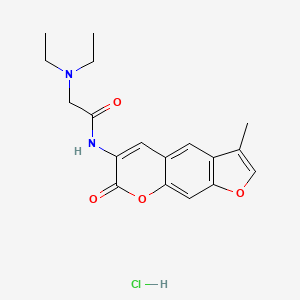
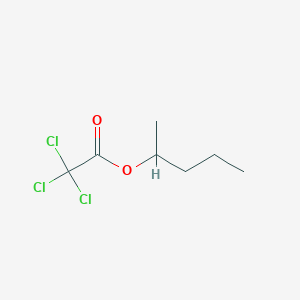
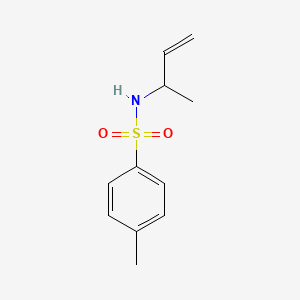
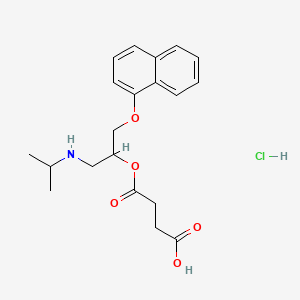
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)

